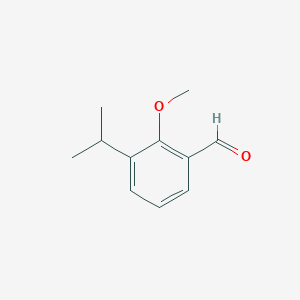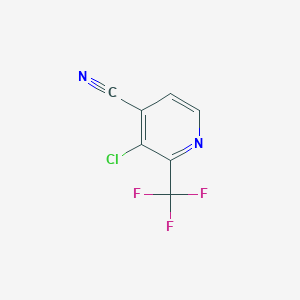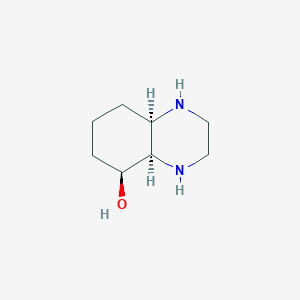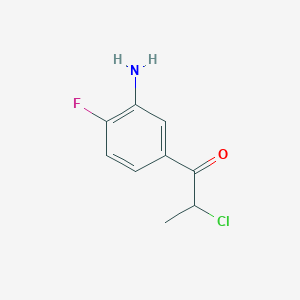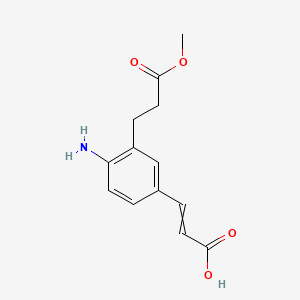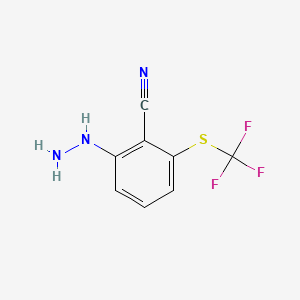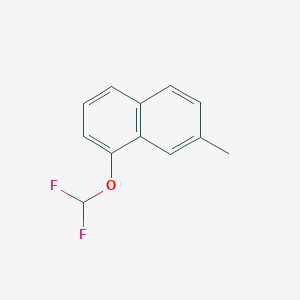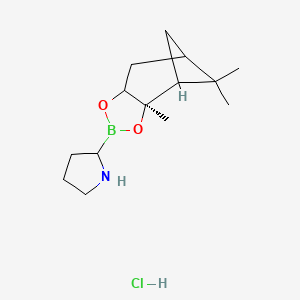
(S)-BoroPro-(-)-Pinanediol-hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-BoroPro-(-)-Pinanediol-hydrochloride is a chiral boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to a proline derivative and a pinanediol moiety. The hydrochloride salt form enhances its solubility and stability, making it a valuable reagent in various chemical reactions and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-BoroPro-(-)-Pinanediol-hydrochloride typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the reaction of a proline derivative with a boronic acid reagent under controlled conditions to form the boronic acid intermediate.
Pinanediol Protection: The boronic acid intermediate is then reacted with pinanediol to form a stable boronate ester. This step is crucial for protecting the boronic acid functionality during subsequent reactions.
Hydrochloride Salt Formation: Finally, the boronate ester is treated with hydrochloric acid to form the hydrochloride salt of (S)-BoroPro-(-)-Pinanediol.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
(S)-BoroPro-(-)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert the boronic acid group to boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions include various boronic esters, boranes, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-BoroPro-(-)-Pinanediol-hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in asymmetric synthesis and catalysis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving boron-containing compounds.
Medicine: Research into boron-based drugs has highlighted the potential of this compound in developing new therapeutic agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
作用機序
The mechanism of action of (S)-BoroPro-(-)-Pinanediol-hydrochloride involves its interaction with molecular targets through the boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain active site serine or threonine residues. The pinanediol moiety provides steric hindrance, enhancing the selectivity and stability of the compound.
類似化合物との比較
Similar Compounds
®-BoroPro-(-)-Pinanediol-hydrochloride: The enantiomer of (S)-BoroPro-(-)-Pinanediol-hydrochloride, with similar chemical properties but different biological activity.
Boronophenylalanine: Another boron-containing compound used in boron neutron capture therapy.
Boronic Acid Derivatives: A broad class of compounds with varying structures and applications in organic synthesis and medicinal chemistry.
Uniqueness
This compound is unique due to its chiral nature and the presence of both boronic acid and pinanediol moieties. This combination imparts distinct reactivity and selectivity, making it a valuable tool in asymmetric synthesis and enzyme inhibition studies.
特性
分子式 |
C14H25BClNO2 |
|---|---|
分子量 |
285.62 g/mol |
IUPAC名 |
2-[(2R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9?,10?,11?,12?,14-;/m1./s1 |
InChIキー |
OVVMNBVQOPZMPY-TYIUZSNCSA-N |
異性体SMILES |
B1(OC2CC3CC([C@]2(O1)C)C3(C)C)C4CCCN4.Cl |
正規SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




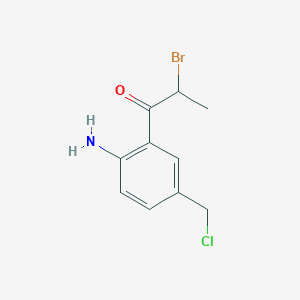
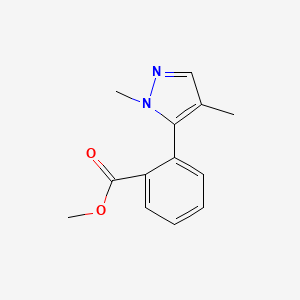
![1-Iodo-3-[(2-methoxyethoxy)methoxy]propane](/img/structure/B14054082.png)
![(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14054092.png)
